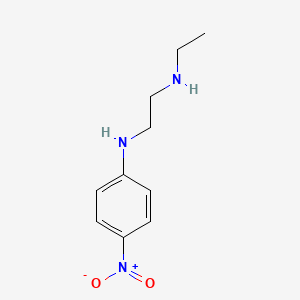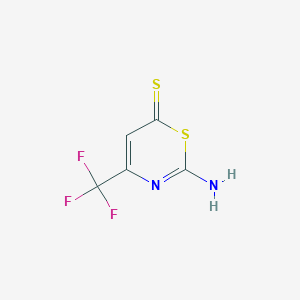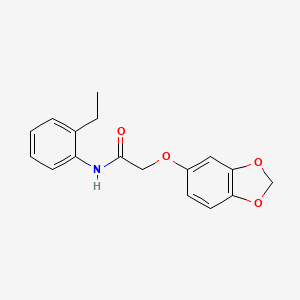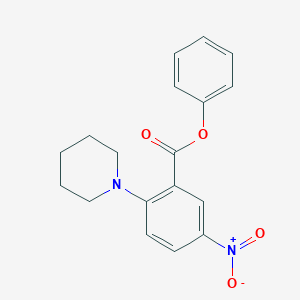![molecular formula C16H16F3N3O4 B11082359 3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N'-O-tolyl-hydrazino)-propionic acid methyl ester](/img/structure/B11082359.png)
3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N'-O-tolyl-hydrazino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-[(furan-2-yl)formamido]-2-[2-(2-methylphenyl)hydrazin-1-yl]propanoate is a complex organic compound characterized by its unique structure, which includes trifluoromethyl, furan, and hydrazine moieties
Preparation Methods
The synthesis of methyl 3,3,3-trifluoro-2-[(furan-2-yl)formamido]-2-[2-(2-methylphenyl)hydrazin-1-yl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the trifluoromethyl group: This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents.
Introduction of the furan ring: This step involves the formation of a furan derivative, which can be achieved through various cyclization reactions.
Hydrazine incorporation: The hydrazine moiety is introduced through the reaction of a suitable hydrazine derivative with the intermediate compound.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Methyl 3,3,3-trifluoro-2-[(furan-2-yl)formamido]-2-[2-(2-methylphenyl)hydrazin-1-yl]propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-[(furan-2-yl)formamido]-2-[2-(2-methylphenyl)hydrazin-1-yl]propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in research to understand its interactions with biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-[(furan-2-yl)formamido]-2-[2-(2-methylphenyl)hydrazin-1-yl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan and hydrazine moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3,3,3-trifluoro-2-[(furan-2-yl)formamido]-2-[2-(2-methylphenyl)hydrazin-1-yl]propanoate can be compared with similar compounds, such as:
Methyl 3,3,3-trifluoro-2-oxopropanoate: This compound shares the trifluoromethyl group but lacks the furan and hydrazine moieties, making it less complex.
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate: This compound also contains the trifluoromethyl group but has different substituents, leading to different reactivity and applications.
Properties
Molecular Formula |
C16H16F3N3O4 |
|---|---|
Molecular Weight |
371.31 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[2-(2-methylphenyl)hydrazinyl]propanoate |
InChI |
InChI=1S/C16H16F3N3O4/c1-10-6-3-4-7-11(10)21-22-15(14(24)25-2,16(17,18)19)20-13(23)12-8-5-9-26-12/h3-9,21-22H,1-2H3,(H,20,23) |
InChI Key |
OASUIQLQICIDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethanaminium](/img/structure/B11082305.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B11082306.png)
![(2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B11082317.png)
![9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11082318.png)


![Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B11082335.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082339.png)
![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B11082348.png)
![3-fluoro-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11082354.png)
![Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate](/img/structure/B11082357.png)
![2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate](/img/structure/B11082358.png)
